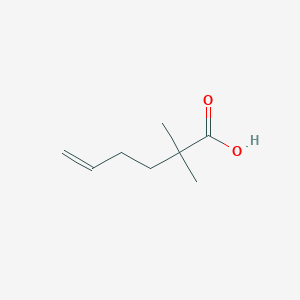

2,2-Dimethyl-5-hexenoic acid

Description

BenchChem offers high-quality 2,2-Dimethyl-5-hexenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-5-hexenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOVXOGESOTATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441969 | |

| Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58203-68-2 | |

| Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,2-Dimethyl-5-hexenoic acid chemical properties"

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-5-hexenoic acid

Introduction

2,2-Dimethyl-5-hexenoic acid (CAS No: 58203-68-2) is a bifunctional organic compound featuring a carboxylic acid and a terminal alkene.[1] This unique structural arrangement, combining a sterically hindered acid moiety with a reactive double bond, makes it a valuable building block in organic synthesis, material science, and drug development. The gem-dimethyl group at the α-position to the carboxyl group introduces significant steric hindrance, which influences the reactivity of the acid functionality and provides conformational rigidity. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic profile, tailored for researchers and development scientists.

Physicochemical and Structural Properties

2,2-Dimethyl-5-hexenoic acid possesses a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] Its structure combines a six-carbon chain with two key functional groups. The physical state and solubility are expected to be similar to related C6 and C8 carboxylic acids, such as 5-hexenoic acid, which is a liquid at room temperature with a pungent odor and limited solubility in water but good solubility in organic solvents.[2]

Table 1: Core Physicochemical Properties of 2,2-Dimethyl-5-hexenoic acid

| Property | Value | Source |

| IUPAC Name | 2,2-dimethylhex-5-enoic acid | [1] |

| CAS Number | 58203-68-2 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| SMILES | CC(C)(CCC=C)C(=O)O | [1] |

| InChIKey | LUOVXOGESOTATJ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| XLogP3-AA (logP) | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis Methodology: A Self-Validating Protocol

A robust and common strategy for synthesizing α,α-disubstituted carboxylic acids is through the alkylation of an ester enolate, followed by hydrolysis. This approach provides excellent control over the substitution pattern.

Rationale: The synthesis begins with a readily available starting material, methyl isobutyrate. Deprotonation at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is a standard and highly efficient method for generating a lithium enolate. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is critical as it solvates the lithium cation without interfering with the highly reactive enolate. The subsequent Sₙ2 reaction with an appropriate electrophile, 4-bromo-1-butene, introduces the desired butenyl side chain. Finally, saponification (base-catalyzed hydrolysis) followed by acidic workup yields the target carboxylic acid.

Experimental Protocol: Synthesis of 2,2-Dimethyl-5-hexenoic acid

-

Enolate Formation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq, typically 2.5 M in hexanes). Stir for 30 minutes at -78 °C to form Lithium Diisopropylamide (LDA).

-

Add methyl 2,2-dimethylpropanoate (methyl isobutyrate, 1.0 eq) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

-

Alkylation:

-

To the enolate solution, add 4-bromo-1-butene (1.2 eq) dropwise while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification (Ester):

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 2,2-dimethyl-5-hexenoate.

-

Purify the crude ester via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

-

Hydrolysis to Carboxylic Acid:

-

Dissolve the purified ester in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold 6 M hydrochloric acid (HCl).

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure 2,2-Dimethyl-5-hexenoic acid.

-

Chemical Reactivity

The molecule's reactivity is dictated by its two functional groups. The carboxylic acid can undergo typical derivatization reactions, while the terminal alkene is susceptible to a variety of addition and oxidative reactions.[3]

-

Reactions of the Carboxylic Acid Group:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an acyl chloride intermediate yields the corresponding ester.

-

Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine produces an amide. Direct coupling with an amine using peptide coupling reagents (e.g., DCC, EDC) is also feasible.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2,2-dimethyl-5-hexen-1-ol, without affecting the terminal alkene.

-

-

Reactions of the Terminal Alkene Group:

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will selectively reduce the double bond to yield the saturated 2,2-dimethylhexanoic acid.[4][5]

-

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond results in the corresponding 5,6-dihalo derivative.[6]

-

Epoxidation: Reaction with a peroxy acid such as m-CPBA yields the corresponding epoxide, 2,2-dimethyl-3-(oxiran-2-yl)propanoic acid.

-

Oxidative Cleavage: Ozonolysis (O₃) followed by an oxidative workup (e.g., H₂O₂) will cleave the double bond to produce 2,2-dimethyl-5-oxopentanoic acid and eventually, after further oxidation of the intermediate aldehyde, 2,2-dimethyladipic acid.[7] The terminal carbon is oxidized to CO₂.[7]

-

Spectroscopic Profile

The structural features of 2,2-Dimethyl-5-hexenoic acid give rise to a distinct spectroscopic signature.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Absorption Range |

| ¹H NMR | -COOH | ~10-12 ppm (broad singlet) |

| =CH- | ~5.7-5.9 ppm (multiplet) | |

| =CH₂ | ~4.9-5.1 ppm (multiplet) | |

| -CH₂-C=C | ~2.1-2.3 ppm (multiplet) | |

| C-CH₂-C | ~1.5-1.7 ppm (multiplet) | |

| -C(CH₃)₂ | ~1.2 ppm (singlet) | |

| ¹³C NMR | -C=O | ~180-185 ppm |

| =CH- | ~138 ppm | |

| =CH₂ | ~115 ppm | |

| -C(CH₃)₂ | ~40-45 ppm | |

| Alkyl carbons | ~20-40 ppm | |

| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (very broad) |

| C-H stretch (sp³) | 2850-3000 cm⁻¹ | |

| C-H stretch (sp²) | 3010-3100 cm⁻¹ | |

| C=O stretch | ~1710 cm⁻¹ (strong) | |

| C=C stretch | ~1640 cm⁻¹ (medium) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 142 |

| Key Fragments | m/z = 125 ([M-OH]⁺), m/z = 97 ([M-COOH]⁺) |

Analysis:

-

¹H NMR: The most downfield signal will be the acidic proton, appearing as a broad singlet.[8] The vinyl protons will form a complex multiplet system between 4.9 and 5.9 ppm. The singlet for the two equivalent methyl groups around 1.2 ppm will be a key identifier.

-

¹³C NMR: The carbonyl carbon will be significantly downfield.[9] PubChem indicates that a ¹³C NMR spectrum is available for this compound.[1]

-

IR Spectroscopy: The spectrum will be dominated by a very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid dimer, and a strong carbonyl (C=O) absorption around 1710 cm⁻¹.[8][9]

-

Mass Spectrometry: The molecular ion peak is expected at m/z 142. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[9][10]

Safety and Handling

While specific toxicity data for 2,2-Dimethyl-5-hexenoic acid is limited, data from analogous compounds like hexanoic acid and its derivatives suggest appropriate caution is necessary. Hexanoic acids are known to be irritating to the eyes, skin, and respiratory tract.[11] The GHS classification for the saturated analog, 2,2-dimethylhexanoic acid, indicates it may be corrosive to metals and cause severe skin burns and eye damage.[4] Similarly, 5-hexenoic acid is classified as a corrosive liquid that causes severe skin burns and eye damage.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[11][13]

Conclusion

2,2-Dimethyl-5-hexenoic acid is a versatile chemical intermediate with distinct reactivity profiles at its two functional centers. The sterically encumbered carboxylic acid and the accessible terminal alkene allow for orthogonal chemical modifications, making it a powerful tool for constructing complex molecular architectures. The synthetic protocols, reactivity patterns, and spectroscopic data outlined in this guide provide a foundational understanding for its application in advanced chemical research and development.

References

-

The Good Scents Company. (n.d.). 2-hexenoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163217, 2,2-Dimethylhexanoic Acid. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1167 - HEXANOIC ACID. Retrieved from [Link]

-

ACS Publications. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[14][14]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E)-2-hexenoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10582886, 2,2-Dimethyl-5-hexenoic acid. Retrieved from [Link]

-

ResearchGate. (2008). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-hexenoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701854, 2-Methyl-5-hexenoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Alkenes. Retrieved from [Link]

-

YouTube. (2011). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Retrieved from [Link]

-

Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hexanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]

-

AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

-

Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]

-

ACS Publications. (2018). Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of medium-chain carboxylic acids or α,ω-dicarboxylic acids from cellulose-derived platform chemicals. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2008). Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues. Retrieved from [Link]

Sources

- 1. 2,2-Dimethyl-5-hexenoic acid | C8H14O2 | CID 10582886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1577-22-6: 5-Hexenoic acid | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,2-Dimethylhexanoic Acid | C8H16O2 | CID 163217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-DIMETHYLHEXANOIC ACID(813-72-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ICSC 1167 - HEXANOIC ACID [chemicalsafety.ilo.org]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. 2-hexenoic acid, 1191-04-4 [thegoodscentscompany.com]

Comprehensive Spectroscopic & Synthetic Profile: 2,2-Dimethyl-5-hexenoic Acid

Topic: Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Application Context

2,2-Dimethyl-5-hexenoic acid (CAS: 58203-68-2) represents a critical structural motif in modern drug discovery, often utilized as a "steric blocker" linker. The gem-dimethyl group at the

This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this compound, moving beyond basic data dumping to explain the structural causality of the observed signals.

Synthetic Pathway & Protocol

To ensure high purity for spectroscopic analysis, the compound is best synthesized via the thermodynamic alkylation of the isobutyric acid dianion. This method avoids the formation of O-alkylated byproducts common in ester enolate chemistry.

Reaction Logic

The reaction relies on the generation of a dilithio species. The first equivalent of base removes the carboxylic proton; the second removes the

Validated Protocol (Dianion Alkylation)

-

Reagents: Isobutyric acid (1.0 eq), LDA (2.2 eq), 4-bromo-1-butene (1.1 eq), THF (anhydrous).

-

Conditions: -78°C to RT.

Step-by-Step Workflow:

-

Dianion Formation: Charge a flame-dried flask with THF and diisopropylamine. Cool to -78°C. Add

-BuLi dropwise to generate LDA. -

Substrate Addition: Add isobutyric acid slowly. The first equivalent forms the carboxylate (exothermic); the second forms the enolate (yellow color change). Warm to 0°C for 30 min to ensure complete deprotonation, then return to -78°C.

-

Alkylation: Add 4-bromo-1-butene (often dissolved in HMPA or DMPU cosolvent to accelerate

substitution). -

Quench & Workup: Acidify with 1M HCl. Extract with Et2O. The gem-dimethyl group makes the acid somewhat lipophilic, but base extraction (

) followed by re-acidification is recommended to remove neutral impurities.

Process Visualization

Figure 1: Critical path for the synthesis of 2,2-Dimethyl-5-hexenoic acid via dianion chemistry.

Spectroscopic Characterization

The following data represents the standard spectroscopic signature for 2,2-Dimethyl-5-hexenoic acid (

Nuclear Magnetic Resonance (NMR)

Solvent:

NMR Data

The proton spectrum is characterized by the distinct simplification caused by the quaternary C2 carbon. Unlike linear fatty acids, there is no

| Position | Shift ( | Integration | Multiplicity | Coupling ( | Assignment Logic |

| COOH | 11.0 - 12.0 | 1H | br s | - | Carboxylic acid proton (concentration dependent).[1] |

| H-5 | 5.75 - 5.85 | 1H | ddt | J = 17.0, 10.2, 6.7 | Internal alkene proton. Shows trans (17), cis (10), and vicinal (6.7) coupling. |

| H-6a | 4.98 - 5.05 | 1H | dq | J = 17.0, 1.6 | Terminal alkene (trans to H-5). |

| H-6b | 4.90 - 4.96 | 1H | dq | J = 10.2, 1.6 | Terminal alkene (cis to H-5). |

| H-4 | 2.00 - 2.10 | 2H | m | - | Allylic methylene. Deshielded by alkene. |

| H-3 | 1.60 - 1.68 | 2H | m | - | Homobenzylic-like methylene. Shielded relative to H-4. |

| 2-Me | 1.18 - 1.20 | 6H | s | - | Diagnostic Peak. Gem-dimethyl singlet. |

NMR Data

Solvent:

| Carbon | Shift ( | Type | Assignment Note |

| C-1 | 184.5 - 185.2 | C=O | Carbonyl. Typical for hindered aliphatic acids. |

| C-5 | 138.2 - 138.8 | CH | Internal alkene carbon. |

| C-6 | 114.5 - 115.0 | Terminal alkene carbon. | |

| C-2 | 42.0 - 42.3 | Cq | Quaternary carbon. Does not show in DEPT-135. |

| C-3 | 39.0 - 39.5 | Methylene chain. | |

| C-4 | 29.5 - 30.0 | Allylic methylene. | |

| 2-Me | 24.8 - 25.2 | Gem-dimethyls. High intensity signal. |

Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR.

| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |

| 2800 - 3300 | Broad, Strong | O-H | Acid O-H stretch (H-bonded dimer). |

| 2960 - 2980 | Medium | C-H | |

| 1695 - 1710 | Strong | C=O | Carboxylic acid carbonyl stretch. Lower than esters due to H-bonding. |

| 1640 - 1645 | Weak/Med | C=C | Alkene stretch. |

| 910 - 920 | Medium | =C-H | Out-of-plane bending (terminal vinyl). |

Mass Spectrometry (MS)

-

Ionization: ESI (Negative mode) is preferred for free acids.

-

Data:

-

[M-H]-: m/z 141.1.

-

EI (70eV): Molecular ion (

) at 142 is often weak. -

Fragmentation: Loss of methyl (M-15) and McLafferty-type rearrangements are suppressed due to the quaternary alpha-carbon, making the gem-dimethyl signature distinct.

-

Analytical Interpretation & Quality Control

When analyzing samples of 2,2-Dimethyl-5-hexenoic acid, researchers must validate the success of the alkylation against the starting material (isobutyric acid).

The "Gem-Dimethyl" Diagnostic

The most critical check is the integration of the methyl singlet at ~1.2 ppm.

-

Pure Product: Singlet integrates to 6H relative to the alkene proton (1H).

-

Mono-alkylation impurity: If the reaction temperature was too high, you may see a doublet around 1.1 ppm and a methine proton multiplet (indicating 2-methyl-5-hexenoic acid).

-

Starting Material: Isobutyric acid shows a doublet at 1.2 ppm (

Hz) and a septet at 2.5 ppm. The disappearance of the septet at 2.5 ppm is the primary indicator of reaction completion.

Impurity Profile

Common impurities in this synthesis include:

-

4-bromo-1-butene: Check for triplets at ~3.4 ppm (

). -

Self-Condensation Products: Rare with dianions, but Claisen condensation products can form if temperature control fails. Look for peaks >190 ppm in

NMR.

References

-

Creger, P. L. (1967). Metalated Carboxylic Acids. I. Alkylation of Metalated Toluic Acids. Journal of the American Chemical Society, 89(10), 2500–2501. [Link]

- Context: Foundational work on generating dianions of carboxylic acids for alkyl

-

Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972).

-Anions of carboxylic acids. II. The formation and alkylation of- Context: Detailed protocol for the alkyl

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Hexenoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

- Context: General fragmentation patterns for aliphatic unsatur

-

PubChem. (2024). Compound Summary: 2,2-Dimethyl-5-hexenoic acid (CID 10582886).[2] National Library of Medicine. [Link]

- Context: Verification of CAS and physical property d

Sources

Initial Studies of Unsaturated Dimethyl Hexenoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the foundational studies concerning unsaturated dimethyl hexenoic acids. Moving beyond a simple recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, offering field-proven insights into the synthesis, characterization, and potential biological significance of this class of molecules. We will journey through the initial synthetic routes, elucidate the logic behind the analytical methods of the time, and explore the early understanding of the bioactivity of these branched-chain fatty acids.

Introduction: The Significance of Branched-Chain Unsaturation

Unsaturated dimethyl hexenoic acids represent a fascinating subclass of branched-chain fatty acids (BCFAs). While straight-chain fatty acids have long been a central focus of lipid research, BCFAs possess unique structural motifs that impart distinct physical and biological properties. The presence of methyl branches along the carbon chain introduces steric hindrance and alters the molecule's overall shape, influencing membrane fluidity, metabolic pathways, and cellular signaling.[1] The addition of a double bond further functionalizes the molecule, opening avenues for diverse chemical reactivity and biological interactions.

Early investigations into these molecules were driven by a desire to understand the fundamental principles of organic synthesis and to explore the structure-activity relationships of fatty acids beyond the canonical straight-chain paradigm. These initial studies laid the groundwork for our current understanding of how subtle changes in molecular architecture can have profound biological consequences.

The Genesis of an Unsaturated Dimethyl Hexenoic Acid: A Synthetic Approach

The initial synthesis of a specific unsaturated dimethyl hexenoic acid, namely (E)-2,4-dimethyl-2-hexenoic acid, can be conceptually approached through the lens of classic organic reactions. The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky, stands out as a robust and historically significant method for the formation of β-hydroxy esters, which are key intermediates in the synthesis of α,β-unsaturated carboxylic acids.[2][3]

The causality behind choosing the Reformatsky reaction lies in its ability to form carbon-carbon bonds between a carbonyl compound and an α-halo ester in the presence of zinc metal. The organozinc intermediate, often called a Reformatsky enolate, is less reactive than the more common Grignard or organolithium reagents, which prevents unwanted side reactions with the ester functionality.[4][5]

Experimental Workflow: A Plausible Early Synthetic Route

The following experimental workflow outlines a logical and historically plausible synthesis of (E)-2,4-dimethyl-2-hexenoic acid, based on the principles of the Reformatsky reaction followed by dehydration.

Sources

A Technical Guide to Investigating the Potential Biological Activity of 2,2-Dimethyl-5-hexenoic acid

Abstract

2,2-Dimethyl-5-hexenoic acid is a structurally unique C8 unsaturated fatty acid whose biological activities remain largely unexplored. Its architecture, featuring a gem-dimethyl group at the α-carbon, distinguishes it from common short-chain fatty acids (SCFAs) that are well-documented as crucial signaling molecules in metabolism and immunity. This guide posits that the structural motifs of 2,2-Dimethyl-5-hexenoic acid—specifically its carboxylic acid head and lipophilic tail—provide a strong rationale for investigating its potential as a modulator of two key cellular signaling pathways: histone deacetylase (HDAC) activity and G-protein coupled receptor (GPCR) agonism. We present a logical, tiered experimental framework designed to systematically characterize its bioactivity, from initial cytotoxicity profiling to specific target validation in cellular models. This document serves as a technical blueprint for researchers aiming to elucidate the therapeutic potential of this novel chemical entity.

Introduction and Scientific Rationale

The study of fatty acids has evolved from viewing them as simple metabolic fuels to recognizing them as sophisticated signaling molecules. Short-chain fatty acids (SCFAs), such as butyrate and propionate, are extensively studied for their role as messengers between the gut microbiome and the host, influencing processes from inflammation to gene expression[1][2]. These activities are often mediated through two primary mechanisms: the enzymatic inhibition of histone deacetylases (HDACs) and the activation of specific G-protein coupled receptors (GPCRs)[3].

2,2-Dimethyl-5-hexenoic acid (PubChem CID: 10582886) is an intriguing, understudied molecule whose structure warrants investigation within this signaling paradigm[4].

Table 1: Physicochemical Properties of 2,2-Dimethyl-5-hexenoic acid | Property | Value | Source | | :--- | :--- | :--- | | Molecular Formula | C₈H₁₄O₂ | PubChem[4] | | Molecular Weight | 142.20 g/mol | PubChem[4] | | IUPAC Name | 2,2-dimethylhex-5-enoic acid | PubChem[4] | | Structure |

| |The defining feature of this molecule is the gem-dimethyl substitution at the C-2 (alpha) position. This structural element is significant for two reasons:

-

Steric Hindrance: It may influence the molecule's interaction with enzyme active sites or receptor binding pockets, potentially conferring selectivity compared to its linear counterparts.

-

Metabolic Stability: The dimethyl group prevents α-oxidation, a potential metabolic pathway, which could increase the compound's biological half-life.

Based on these structural characteristics and the known pharmacology of related molecules, we hypothesize two primary avenues of biological activity for 2,2-Dimethyl-5-hexenoic acid.

Hypothesized Mechanisms of Action

Hypothesis A: Histone Deacetylase (HDAC) Inhibition

Many SCFAs are known to be pan-HDAC inhibitors, with the carboxylate group chelating the zinc ion in the enzyme's active site, leading to hyperacetylation of histone proteins and subsequent changes in gene transcription[5][6]. This epigenetic modulation is linked to anti-inflammatory and anti-proliferative effects[7][8].

-

Causality: We hypothesize that 2,2-Dimethyl-5-hexenoic acid functions as an HDAC inhibitor. The steric bulk of the α-dimethyl group may alter its binding affinity or selectivity profile across different HDAC classes (e.g., Class I vs. Class II) compared to butyrate[8].

Hypothesis B: G-Protein Coupled Receptor (GPCR) Agonism

A second major pathway for SCFA signaling is through cell-surface GPCRs, particularly the free fatty acid receptors FFAR2 (GPR43) and FFAR3 (GPR41)[9][10]. Activation of these receptors on immune and metabolic cells triggers downstream signaling cascades (e.g., Ca²⁺ mobilization, cAMP modulation) that regulate cellular function[1][11].

-

Causality: We hypothesize that the C8 carbon chain of 2,2-Dimethyl-5-hexenoic acid allows it to act as a ligand for fatty acid-sensing GPCRs. Its unique structure may result in a distinct activation profile, potentially acting as a full or partial agonist, or even an antagonist, at these receptors.

The following diagram illustrates these two proposed signaling pathways.

Caption: Hypothesized signaling pathways for 2,2-Dimethyl-5-hexenoic acid.

Experimental Validation Strategy

To systematically test these hypotheses, we propose a multi-tiered experimental workflow. This strategy ensures that foundational data on safety and potency are established before proceeding to more complex mechanistic studies.

Caption: A tiered workflow for validating the biological activity of the compound.

Protocol 1: Foundational Cytotoxicity Assessment (MTT Assay)

Rationale: This is the essential first step. Determining the concentration range at which 2,2-Dimethyl-5-hexenoic acid is non-toxic is critical to ensure that any effects observed in subsequent functional assays are due to specific biological activity rather than cell death. The MTT assay is a standard colorimetric method for assessing cell viability[12].

Methodology:

-

Cell Seeding: Plate a relevant cell line (e.g., HT-29 colon cancer cells for HDACi studies, or HEK293 cells transfected with GPCRs of interest) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of 2,2-Dimethyl-5-hexenoic acid in appropriate cell culture medium. Concentrations should range from high (e.g., 10 mM) to low (e.g., 1 µM).

-

Treatment: Remove old medium from cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO or other solvent) and "no cell" blank wells. Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability) and plot cell viability vs. compound concentration to determine the CC₅₀ (50% cytotoxic concentration). Subsequent functional assays should use concentrations well below the CC₅₀.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay

Rationale: This experiment directly tests Hypothesis A by measuring the compound's ability to inhibit HDAC enzyme activity in a cell-free system. A fluorometric assay provides a sensitive and high-throughput method.

Methodology:

-

Assay Principle: The assay uses a fluorogenic substrate containing an acetylated lysine side chain. Upon deacetylation by an HDAC enzyme, a developing enzyme cleaves the substrate, releasing a fluorescent molecule. An inhibitor will prevent this process, resulting in a lower fluorescent signal.

-

Reagents: Use a commercial HDAC Activity Assay Kit (following the manufacturer's protocol). This typically includes HeLa nuclear extract (as a source of HDACs), the fluorogenic substrate, developing enzyme, and a known potent HDAC inhibitor like Trichostatin A (TSA) or Sodium Butyrate for a positive control[8].

-

Procedure: a. In a 96-well black plate, add HeLa nuclear extract to all wells except the blank. b. Add serial dilutions of 2,2-Dimethyl-5-hexenoic acid. Include vehicle control (for 100% activity) and a saturating concentration of TSA (for 0% activity). c. Add the acetylated fluorogenic substrate to all wells. d. Incubate at 37°C for 30 minutes. e. Add the developer solution containing the developing enzyme and incubate at 37°C for 15 minutes.

-

Data Acquisition: Measure fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).

-

Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 3: G-Protein Coupled Receptor (GPCR) Activation Screen

Rationale: This experiment tests Hypothesis B by assessing whether the compound can activate fatty acid-sensing GPCRs. Measuring downstream signaling events like calcium flux or changes in cyclic AMP (cAMP) are standard methods for quantifying GPCR activation[13].

Methodology:

-

Cell Lines: Use stable cell lines engineered to express the GPCRs of interest (e.g., HEK293-FFAR2, CHO-FFAR3) and a promiscuous G-protein like Gα15/16 to couple receptor activation to calcium release.

-

Calcium Flux Assay (using a FLIPR or plate reader with an injection module): a. Seed the engineered cells in a 96-well black, clear-bottom plate. b. The next day, load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. c. Prepare a plate with 4X concentrations of 2,2-Dimethyl-5-hexenoic acid and known receptor agonists (e.g., propionate for FFAR2/3) as positive controls. d. Place the cell plate in the reader and begin recording baseline fluorescence. e. Inject the compound/agonist and continue to record the fluorescence signal over time (typically 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against compound concentration and fit to a dose-response curve to determine the EC₅₀ (50% effective concentration) and the maximum activation (Eₘₐₓ) relative to the known agonist.

Protocol 4: Cellular Target Validation via Western Blot

Rationale: If 2,2-Dimethyl-5-hexenoic acid shows activity in the cell-free HDAC assay, this experiment validates that it can engage its target inside a cell. An increase in the acetylation of histone H3 (a primary HDAC substrate) is a hallmark of cellular HDAC inhibition.

Methodology:

-

Cell Treatment: Treat a relevant cell line (e.g., HT-29) with 2-3 active, non-toxic concentrations of the compound (determined from Protocols 1 & 2) for 6-24 hours. Include a vehicle control and a positive control (e.g., 1 µM TSA).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for acetylated Histone H3 (Ac-H3). c. As a loading control, re-probe the same membrane with an antibody for total Histone H3 or a housekeeping protein like GAPDH. d. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity for Ac-H3 and normalize it to the loading control. A dose-dependent increase in the Ac-H3 signal relative to the vehicle control confirms cellular HDAC inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The goal is to establish potency (IC₅₀/EC₅₀) and efficacy (Eₘₐₓ) to guide further development.

Table 2: Example Data Summary for Biological Activity

| Assay | Parameter | Result | Interpretation |

|---|---|---|---|

| MTT Cytotoxicity | CC₅₀ | > 1 mM | Compound is not toxic at concentrations needed for functional assays. |

| HDAC Activity | IC₅₀ | 150 µM | Compound exhibits moderate, direct inhibition of HDAC enzymes. |

| FFAR2 Activation | EC₅₀ | 25 µM | Compound is a potent activator of the FFAR2 receptor. |

| FFAR2 Activation | Eₘₐₓ | 85% (vs. Propionate) | Compound is a full agonist at the FFAR2 receptor. |

| FFAR3 Activation | EC₅₀ | > 500 µM | Compound shows selectivity for FFAR2 over FFAR3. |

A positive result in these assays—particularly potent and selective activity—would provide a strong foundation for advancing 2,2-Dimethyl-5-hexenoic acid into more complex cellular models of disease (e.g., inflammation, metabolic syndrome) and eventually into preclinical in vivo studies.

Conclusion

While 2,2-Dimethyl-5-hexenoic acid is a novel entity with no established biological profile, its chemical structure provides a compelling, rational basis for targeted investigation. By virtue of its similarity to known bioactive short-chain fatty acids, it represents a promising candidate for discovery efforts. The tiered experimental strategy outlined in this guide, progressing from broad cytotoxicity screening to specific, hypothesis-driven functional and cellular assays, offers a robust and resource-efficient path to elucidating its potential as a modulator of HDACs, GPCRs, or both. The insights gained from this workflow will be critical in determining the future trajectory of this compound in the landscape of therapeutic development.

References

-

biocrates life sciences. (2022). Short- and medium-chain fatty acids – Metabolites to study the microbiome, diet, and gut-immune axis. YouTube. Available at: [Link]

-

dos Santos, G. G., et al. (2024). Therapeutic Potential of Dimethyl Fumarate for the Treatment of High-Fat/High-Sucrose Diet-Induced Obesity. PMC - PubMed Central. Available at: [Link]

-

Hardy, H., et al. (2020). GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease. PMC - PubMed Central. Available at: [Link]

-

He, J., et al. (2024). 4,4-Dimethylsterols Reduces Fat Accumulation via Inhibiting Fatty Acid Amide Hydrolase In Vitro and In Vivo. PubMed Central. Available at: [Link]

-

Yuan, X., et al. (2022). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. PMC - PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-5-hexenoic acid. PubChem. Available at: [Link]

-

Ganesan, A., et al. (2023). Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town. PubMed. Available at: [Link]

-

Hardy, H., et al. (2020). GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease. American Physiological Society Journal. Available at: [Link]

-

Cheng, L., et al. (2023). Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71. NIH. Available at: [Link]

-

Liu, S., et al. (2023). The Role of Short Chain Fatty Acids in Inflammation and Body Health. MDPI. Available at: [Link]

-

Waldecker, M., et al. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. PubMed. Available at: [Link]

-

Mariadason, J. M. (2003). Short-Chain Fatty Acid Inhibitors of Histone Deacetylases: Promising Anticancer Therapeutics?. Bentham Science Publishers. Available at: [Link]

-

Ali, B., et al. (2022). Comprehensive Phytochemical Profiling, Biological Activities, and Molecular Docking Studies of Pleurospermum candollei. Semantic Scholar. Available at: [Link]

-

Starostin, E. K., et al. (2006). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. ResearchGate. Available at: [Link]

-

Yuan, X., et al. (2022). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. ResearchGate. Available at: [Link]

-

Husted, A. S., et al. (2017). Targeting GPCRs Activated by Fatty Acid-Derived Lipids in Type 2 Diabetes. PubMed. Available at: [Link]

-

Garg, S. K., et al. (2015). Dimethyl fumarate modulates antioxidant and lipid metabolism in oligodendrocytes. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Dimethyl fumarate. Wikipedia. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). (2E)-2,4-dimethyl-2-hexenoic acid. ChemSrc. Available at: [Link]

-

Wacker, D., et al. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. Available at: [Link]

-

Carballeira, N. M. (2008). Marine methoxylated fatty acids have biomedical potential. ResearchGate. Available at: [Link]

-

Dalile, B., et al. (2023). Short chain fatty acids: the messengers from down below. Frontiers. Available at: [Link]

-

Hull, E. E., et al. (2014). Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids. PMC - PubMed Central. Available at: [Link]

-

Karlsson, E., et al. (2018). In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid - Important steps towards biobased production of adipic acid. PubMed. Available at: [Link]

-

Morton, M. (2019). Fatty Acids, Glycerol, and Lipids. YouTube. Available at: [Link]

-

Li, Y., et al. (2024). Targeting GPR68 Alleviates Inflammation and Lipid Accumulation in Metabolic Dysfunction-Associated Steatohepatitis. MDPI. Available at: [Link]

-

Hull, E. E., et al. (2014). Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Dimethylhexanoic Acid. PubChem. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). Cheméo. Available at: [Link]

-

ChemSynthesis. (n.d.). 5-hexenoic acid. ChemSynthesis. Available at: [Link]

Sources

- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. 2,2-Dimethyl-5-hexenoic acid | C8H14O2 | CID 10582886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Targeting GPCRs Activated by Fatty Acid-Derived Lipids in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-5-hexenoic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-5-hexenoic acid in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's behavior in different chemical environments. This document delves into the theoretical principles governing its solubility, predicts its solubility profile based on its molecular structure, and provides a detailed experimental protocol for empirical determination.

Introduction to 2,2-Dimethyl-5-hexenoic Acid and Solubility Principles

2,2-Dimethyl-5-hexenoic acid, with the chemical formula C8H14O2, is a carboxylic acid characterized by a six-carbon chain with two methyl groups at the alpha-position and a terminal double bond.[1] Its molecular structure is a key determinant of its solubility in various organic solvents. The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities tend to be miscible.

The solubility of a solute in a solvent is a thermodynamic equilibrium process. For 2,2-Dimethyl-5-hexenoic acid, several molecular features influence this equilibrium:

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of polarity to the molecule.

-

Hydrocarbon Chain: The eight-carbon backbone is nonpolar, contributing to the molecule's hydrophobic character. The presence of a terminal alkene group has a minor impact on polarity compared to the overall hydrocarbon length.

-

Steric Hindrance: The two methyl groups at the alpha-position can sterically hinder the interaction of the carboxylic acid group with solvent molecules, potentially influencing solubility.

Predicted Solubility Profile of 2,2-Dimethyl-5-hexenoic Acid

Table 1: Predicted Solubility of 2,2-Dimethyl-5-hexenoic Acid in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents, overcoming the nonpolar nature of the hydrocarbon chain.[2] |

| Water | Low to Sparingly Soluble | The hydrophobic effect of the C8 hydrocarbon chain is significant, limiting solubility despite the presence of the polar carboxylic acid group. Generally, the water solubility of carboxylic acids decreases as the carbon chain length increases.[3] | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Their overall polarity is sufficient to solvate the molecule effectively. Saturated fatty acids show good solubility in THF.[4] |

| Nonpolar | Hexane, Toluene, Chloroform | High | The dominant nonpolar hydrocarbon chain of 2,2-Dimethyl-5-hexenoic acid will have favorable van der Waals interactions with nonpolar solvents. Fatty acids are generally readily extracted with non-polar solvents.[5] |

The interplay between the polar carboxylic acid head and the nonpolar hydrocarbon tail is visually represented in the following diagram.

Caption: Intermolecular interactions governing solubility.

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 2,2-Dimethyl-5-hexenoic acid, the isothermal shake-flask method is a reliable and widely accepted technique.[6]

3.1. Materials and Equipment

-

2,2-Dimethyl-5-hexenoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

3.2. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,2-Dimethyl-5-hexenoic acid to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.[6]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of 2,2-Dimethyl-5-hexenoic acid.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 2,2-Dimethyl-5-hexenoic acid of known concentrations.

-

Calculate the concentration of the solute in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Impact of pH on Aqueous Solubility

For applications involving aqueous systems, the pH will have a profound effect on the solubility of 2,2-Dimethyl-5-hexenoic acid. As a carboxylic acid, it will be deprotonated in basic solutions to form a carboxylate salt. This salt is an ionic species and, therefore, significantly more water-soluble than the neutral acid.[7]

Conclusion

This technical guide has provided a detailed analysis of the expected solubility of 2,2-Dimethyl-5-hexenoic acid in a range of organic solvents, grounded in the principles of molecular polarity and intermolecular forces. While specific experimental data is pending, the provided predictions and the detailed experimental protocol offer a robust framework for researchers and drug development professionals to understand and empirically verify the solubility of this compound. A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and various other research applications.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [No URL available]

-

Cheméo. Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). [Link]

-

PubChem. 2,2-Dimethyl-5-hexenoic acid | C8H14O2 | CID 10582886. [Link]

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No URL available]

-

ResearchGate. Solubility data of fatty acids in organic solvents [g/L]. [Link]

- Unknown Source. Solubility of Organic Compounds. [No URL available]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Hexanoic acid. [Link]

-

PubChem. 2-Methyl-5-hexenoic acid | C7H12O2 | CID 10701854. [Link]

-

Shodex HPLC Columns and Standards. Solubility of Saturated Fatty Acids. [Link]

-

Advanced Biotech. Safety Data Sheet. [Link]

-

Reddit. How do fats dissolve in organic solvents?. [Link]

-

The Good Scents Company. 2-hexenoic acid, 1191-04-4. [Link]

-

Chemistry LibreTexts. 4.4 Solubility. [Link]

-

Cheméo. Chemical Properties of Hexanoic acid (CAS 142-62-1). [Link]

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Wikipedia. Acetic acid. [Link]

Sources

- 1. 2,2-Dimethyl-5-hexenoic acid | C8H14O2 | CID 10582886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1577-22-6: 5-Hexenoic acid | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. shodex.com [shodex.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. chem.ws [chem.ws]

An In-depth Technical Guide to the Isomers of 2,2-Dimethyl-5-hexenoic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the isomeric landscape of 2,2-Dimethyl-5-hexenoic acid. As a molecule devoid of a chiral center, 2,2-Dimethyl-5-hexenoic acid itself does not exhibit stereoisomerism. However, its molecular formula, C8H14O2, unlocks a diverse array of constitutional isomers, each with unique structural features and, potentially, distinct chemical and biological properties. This document will systematically elucidate these isomers, delving into their structural characteristics, potential chirality, and the state-of-the-art methodologies for their synthesis, separation, and characterization. Furthermore, we will explore the prospective biological significance of these isomers, drawing upon established principles of lipid chemistry and pharmacology to provide a forward-looking perspective for drug discovery and development.

Part 1: Deconstructing the Isomeric Possibilities of C8H14O2 Carboxylic Acids

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For C8H14O2, the constitutional isomers of 2,2-Dimethyl-5-hexenoic acid encompass a variety of structural motifs, including variations in the carbon skeleton, the position of the double bond, and the location of the methyl groups. A systematic evaluation reveals several key classes of isomers, a selection of which are presented below.

Positional Isomers of the Double Bond

The location of the carbon-carbon double bond can be shifted along the hexanoic acid backbone, giving rise to several regioisomers.

Skeletal Isomers: Rearranging the Carbon Framework

The branching of the carbon chain can be altered, leading to a multitude of skeletal isomers. These can include variations in the position and number of methyl groups, as well as different parent chain lengths.

Chiral Isomers: The Emergence of Stereocenters

While 2,2-Dimethyl-5-hexenoic acid is achiral, many of its constitutional isomers possess one or more chiral centers, and can therefore exist as enantiomers and diastereomers. The presence of chirality is a critical consideration in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Table 1: Representative Constitutional Isomers of 2,2-Dimethyl-5-hexenoic Acid and Their Chirality

| Isomer Name | Structure | Chiral Center(s) Present? | Potential for Stereoisomerism |

| 2,2-Dimethyl-5-hexenoic acid | CC(C)(CCC=C)C(=O)O | No | No |

| (E/Z)-2,3-Dimethyl-4-hexenoic acid | CC=C(C)C(C)C(=O)O | Yes (C3) | Yes (Enantiomers and Diastereomers) |

| (R/S)-3,5-Dimethyl-5-hexenoic acid | C=C(C)CC(C)CC(=O)O | Yes (C3) | Yes (Enantiomers) |

| (R/S)-2-Propyl-4-pentenoic acid | C=CCCC(CCC)C(=O)O | Yes (C2) | Yes (Enantiomers) |

| Cyclopentylpropanoic acid | c1cccc1CCC(=O)O | No | No |

Part 2: Strategic Approaches to Synthesis and Stereoselective Control

The synthesis of specific isomers of 2,2-Dimethyl-5-hexenoic acid requires carefully designed strategies, particularly for those exhibiting stereochemistry.

Synthesis of Unsaturated Carboxylic Acids

General methods for the synthesis of unsaturated carboxylic acids often involve olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to introduce the double bond at a desired position. Another common approach is through the oxidation of the corresponding unsaturated aldehydes or alcohols.[1]

Asymmetric Synthesis of Chiral Carboxylic Acids

The stereoselective synthesis of chiral carboxylic acids is a cornerstone of modern organic chemistry.[2] Key strategies include:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature.

-

Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction.

-

Asymmetric Catalysis: Employing a chiral catalyst to control the formation of a specific stereoisomer.

For isomers with remote stereocenters, specialized catalytic systems are often required to achieve high enantioselectivity.[3]

Illustrative Synthetic Workflow: Asymmetric Synthesis of a Chiral Isomer

Caption: Asymmetric synthesis workflow for a chiral carboxylic acid.

Part 3: High-Resolution Separation and Advanced Characterization

The successful isolation and unambiguous identification of each isomer are paramount for subsequent biological evaluation.

Chromatographic Separation of Isomers

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of both constitutional and stereoisomers.

-

Constitutional Isomers: Can often be separated using standard reversed-phase or normal-phase HPLC based on differences in their polarity and hydrophobicity.

-

Enantiomers: Require the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation.[4][5][6] The choice of CSP is critical and often requires screening of different column chemistries to achieve optimal resolution.[7]

Table 2: Typical HPLC Conditions for Chiral Separation of Carboxylic Acids

| Parameter | Condition | Rationale |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol with a small amount of acidic modifier (e.g., TFA) | The organic mobile phase is suitable for many chiral separations, and the acid modifier improves peak shape for carboxylic acids. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm | Carboxylic acids typically have a UV absorbance at this wavelength. |

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of isomers.

-

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.[8] For stereoisomers, advanced NMR techniques, such as the use of chiral solvating agents, can sometimes be used to distinguish between enantiomers.

-

Mass Spectrometry: Provides the molecular weight of the compound and fragmentation patterns that can help to differentiate between constitutional isomers.[9][10] Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile fatty acid derivatives.[11]

Caption: Integrated analytical workflow for isomer separation and characterization.

Part 4: Unveiling the Biological Significance and Therapeutic Potential

The structural diversity of the isomers of 2,2-Dimethyl-5-hexenoic acid suggests a wide range of potential biological activities. Unsaturated fatty acids and their derivatives are known to play crucial roles in numerous physiological processes.[12][13]

The Impact of Isomerism on Biological Activity

The precise three-dimensional shape of a molecule is often critical for its interaction with biological targets such as enzymes and receptors. Therefore, different constitutional and stereoisomers can exhibit markedly different biological effects. For instance, the position and geometry (cis/trans) of a double bond in a fatty acid can significantly influence its metabolic fate and signaling properties.[14]

Potential Therapeutic Applications

Given the diverse roles of fatty acids in biology, the isomers of 2,2-Dimethyl-5-hexenoic acid could be explored for a variety of therapeutic applications, including:

-

Metabolic Diseases: Some fatty acid isomers are known to modulate lipid metabolism and could be investigated for the treatment of conditions like obesity and dyslipidemia.[15]

-

Inflammation and Immunology: Unsaturated fatty acids are precursors to a variety of signaling molecules that regulate inflammation.[12]

-

Oncology: Certain fatty acid isomers have been shown to possess anti-cancer properties.[14]

The synthesis and biological evaluation of novel, structurally defined isomers of 2,2-Dimethyl-5-hexenoic acid represent a promising avenue for the discovery of new therapeutic agents.[16]

References

- Ghosh, I., et al. (2015). Stereochemical Determination of β-, γ-, and δ-Chiral Carboxylic Acids.

-

Doc Brown's Chemistry. (2023). selected constitutional isomers of molecular formula C7H14O2. Retrieved from [Link]

-

Numerade. (2023). The proton NMR spectrum of a compound with formula C8H14O2 is.... Retrieved from [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

- Wahle, K. W., et al. (2023). Fatty acid isomerism: analysis and selected biological functions. Food & Function, 14(24), 10834-10855.

- Manju, S. L., et al. (2011). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. Journal of Chemical and Pharmaceutical Research, 3(4), 834-841.

-

Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]

- Emken, E. A. (1984). Biochemistry of unsaturated fatty acid isomers. Journal of the American Oil Chemists' Society, 61(4), 643-653.

- Harada, N., et al. (2002). Structures of chiral carboxylic acids. All the stereoisomers of...

-

Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved from [Link]

-

PubChem. (n.d.). (5Z)-5-octenoic acid. Retrieved from [Link]

- Wang, M., et al. (2024). 4,4-Dimethylsterols Reduces Fat Accumulation via Inhibiting Fatty Acid Amide Hydrolase In Vitro and In Vivo. Advanced Science, 11(20), e2309459.

- Google Patents. (n.d.). EP1201637B1 - Process for the preparation of unsaturated carboxylic acids.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Nan, F. J., et al. (2014). Enantioselective Construction of Remote Quaternary Stereocenters. Journal of the American Chemical Society, 136(4), 1516-1519.

- Portale, C., et al. (2011). Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. The Journal of Physical Chemistry B, 115(49), 14660-14670.

- North, B. E., et al. (2012). Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination. Journal of Medicinal Chemistry, 55(17), 7866-7878.

-

NIST. (n.d.). 2-Octenoic acid, (E)-. Retrieved from [Link]

- Ntambi, J. M., & Agbai, O. (2012). Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease. International Journal of Molecular Sciences, 13(10), 13344-13361.

- Beller, M., et al. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews, 49(8), 2436-2462.

-

Chegg. (2021). Solved The IR and the 1H NMR spectra of an unknown with a. Retrieved from [Link]

-

ATB. (n.d.). (5E)-5-Octenoicacid. Retrieved from [Link]

- Kumar, A., et al. (2007). Synthesis and biological evaluation of fatty acyl ester derivatives of 2',3'-didehydro-2',3'-dideoxythymidine. Bioorganic & Medicinal Chemistry, 15(15), 5221-5228.

- Krstulović, A. M. (1989). HPLC separation of enantiomers using chiral stationary phases.

-

ResearchGate. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Retrieved from [Link]

-

ResearchGate. (2016). Direct synthesis of α,β‐unsaturated carboxylic acids catalyzed by.... Retrieved from [Link]

-

Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]

-

SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved from [Link]

-

National Institutes of Health. (2013). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

- Ackermann, L. (2021). Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts. Accounts of Chemical Research, 54(11), 2649-2663.

- Harada, N., et al. (2018).

- Chen, D. Y.-K., et al. (2022). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. Journal of the American Chemical Society, 144(30), 13533-13539.

- Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6), 596-606.

-

Sci-Hub. (n.d.). Various scientific articles. Retrieved from [Link]

-

ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. Retrieved from [Link]

- Heeren, R. M. A., et al. (2019). Imaging Isomers on a Biological Surface: A Review. Progress in Lipid Research, 76, 101002.

Sources

- 1. EP1201637B1 - Process for the preparation of unsaturated carboxylic acids - Google Patents [patents.google.com]

- 2. ethz.ch [ethz.ch]

- 3. Enantioselective Construction of Remote Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. (Solved) - The proton NMR spectrum of a compound with formula C8H14O2 is... (1 Answer) | Transtutors [transtutors.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Precision Analysis for Unsaturated Fatty Acids - Creative Proteomics [creative-proteomics.com]

- 14. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]

- 15. 4,4-Dimethylsterols Reduces Fat Accumulation via Inhibiting Fatty Acid Amide Hydrolase In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Esterification of Sterically Hindered 2,2-Dimethyl-5-hexenoic Acid

An Application Note for Researchers

Abstract

This application note provides a detailed guide for the esterification of 2,2-Dimethyl-5-hexenoic acid, a carboxylic acid characterized by significant steric hindrance at the α-carbon. Due to the gem-dimethyl substitution adjacent to the carboxyl group, traditional acid-catalyzed methods like Fischer esterification are often inefficient. We present a comprehensive analysis of suitable esterification strategies, culminating in a detailed, field-proven protocol for the Steglich esterification. This method utilizes a carbodiimide coupling agent and a nucleophilic catalyst under mild, ambient conditions, making it ideal for structurally sensitive and sterically demanding substrates. This guide is intended for researchers in organic synthesis, drug development, and materials science, offering insights into reaction mechanisms, a step-by-step workflow, purification techniques, and characterization methods.

Introduction and Strategic Considerations

2,2-Dimethyl-5-hexenoic acid is a valuable synthetic intermediate whose utility is often predicated on its conversion to various ester derivatives. However, the quaternary carbon at the C2 position presents a formidable steric barrier to nucleophilic attack at the carbonyl carbon. This structural feature necessitates a departure from classical esterification protocols.

The Challenge of Steric Hindrance

Standard acid-catalyzed esterification, such as the Fischer-Speier method, relies on the protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack by an alcohol.[1][2] This reaction is reversible and often requires high temperatures and a large excess of the alcohol to drive the equilibrium towards the product.[3] For hindered substrates like 2,2-Dimethyl-5-hexenoic acid, the activation energy for the tetrahedral intermediate formation is high, leading to slow reaction rates and poor yields.[4]

Comparative Analysis of Esterification Methods

To overcome this challenge, methods that activate the carboxylic acid under milder conditions are preferable.

-

Fischer Esterification: Generally unsuitable for sterically hindered acids due to the harsh conditions and low yields.[5]

-

Mitsunobu Reaction: A powerful redox-condensation reaction using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[6][7] It is effective for hindered substrates but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[8]

-

Steglich Esterification: This method employs a coupling agent, typically a carbodiimide such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] The reaction proceeds under mild, neutral conditions at room temperature, making it highly effective for acid-sensitive and sterically demanding substrates.[11]

Given its mild conditions, high efficiency with hindered substrates, and manageable purification, the Steglich esterification is the recommended method for 2,2-Dimethyl-5-hexenoic acid.

Mechanism of the Steglich Esterification

The reaction proceeds via the activation of the carboxylic acid by the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then attacks this intermediate to form a reactive N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, which readily displaces DMAP to form the desired ester. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[11]

Caption: Mechanism of the Steglich Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of a methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2,2-Dimethyl-5-hexenoic acid | ≥97% | Sigma-Aldrich | The starting material. |

| Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | Coupling agent. Handle with care (moisture sensitive, sensitizer). |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | Catalyst. Highly toxic. |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich | The alcohol nucleophile. Must be dry. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. Must be dry. |

| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For workup and purification. |

| Hexanes | ACS Grade | Fisher Scientific | For workup and purification. |

| Saturated aq. NaHCO₃ | - | - | For aqueous wash. |

| Brine | - | - | For aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Reaction Parameters:

| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 2,2-Dimethyl-5-hexenoic acid | 142.20 | 5.0 | 1.0 | 711 mg |

| Methanol (MeOH) | 32.04 | 7.5 | 1.5 | 303 µL |

| DCC | 206.33 | 6.0 | 1.2 | 1.24 g |

| DMAP | 122.17 | 0.5 | 0.1 | 61 mg |

| Anhydrous DCM | - | - | - | 25 mL |

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,2-Dimethyl-5-hexenoic acid (711 mg, 5.0 mmol). Dissolve the acid in anhydrous dichloromethane (15 mL).

-

Reagent Addition: Add methanol (303 µL, 7.5 mmol) and DMAP (61 mg, 0.5 mmol) to the solution. Stir for 2 minutes.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

DCC Addition: In a separate vial, dissolve DCC (1.24 g, 6.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled reaction mixture over 10 minutes using a syringe or dropping funnel. A white precipitate (DCU) will begin to form almost immediately.[9]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting carboxylic acid spot is no longer visible.

-

Workup - Filtration: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold dichloromethane.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL, to remove residual DMAP), saturated aqueous NaHCO₃ solution (2 x 20 mL, to remove any remaining acid), and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate) to yield the pure methyl 2,2-dimethyl-5-hexenoate.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expect to see the disappearance of the broad carboxylic acid proton (δ ~10-12 ppm). Key new signals will include a singlet for the methyl ester protons (-OCH₃) around δ 3.6-3.7 ppm. The signals for the rest of the carbon skeleton, including the vinyl protons (δ ~4.9-5.8 ppm), should remain.

-

¹³C NMR: The carbonyl carbon signal will shift slightly from the carboxylic acid (δ ~180-185 ppm) to the ester range (δ ~175-178 ppm). A new signal for the ester methoxy carbon will appear around δ 51-52 ppm.

-

FT-IR Spectroscopy: The most telling change is the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of C-O stretches for the ester (1000-1300 cm⁻¹). The C=O stretch will shift from ~1710 cm⁻¹ (for the acid) to ~1735 cm⁻¹ (for the ester).

-

Mass Spectrometry: Analysis by GC-MS or ESI-MS should confirm the expected molecular weight of the product ester (for the methyl ester: C₉H₁₆O₂, M.W. = 156.22 g/mol ).

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |